tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Description
The compound tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate is a peptidomimetic molecule featuring a tert-butyl carbamate backbone, a 4-nitroanilino substituent, and dual amide linkages. The 4-nitroaniline group may enhance electron-withdrawing effects, influencing reactivity or binding affinity compared to analogs with different substituents.
Properties
Molecular Formula |
C17H24N4O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-10(15(23)20-12-6-8-13(9-7-12)21(25)26)18-14(22)11(2)19-16(24)27-17(3,4)5/h6-11H,1-5H3,(H,18,22)(H,19,24)(H,20,23) |
InChI Key |
XYOTUDBGVBTGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Carbamate (Boc) Protection
The tert-butyl carbamate (Boc) group is widely used to protect primary and secondary amines during multi-step syntheses. In the context of the target compound, Boc protection is critical for shielding the amine functionality during subsequent nitration or coupling reactions.
Procedure :
A mixture of the starting amine (e.g., 1,2-diaminopropane derivative, 142 mmol) and cesium carbonate (1.2 eq) in 2-butanone is treated with Boc₂O (1.2 eq) dissolved in 2-butanone. The reaction is stirred at 52°C for 26 hours, followed by solvent removal under vacuum. The residue is extracted with hexane, washed with brine, dried over MgSO₄, and purified via silica gel chromatography (hexane/EtOAc) to yield the Boc-protected intermediate.
Key Data :
Nitration of Aniline Derivatives
Electrophilic Aromatic Nitration
The 4-nitroaniline moiety in the target compound is typically introduced via nitration of an aniline precursor. Conventional methods use a mixture of concentrated H₂SO₄ and HNO₃ to generate the nitronium ion (NO₂⁺).
Procedure :
Acetanilide (derived from acetophenone oxime) is dissolved in H₂SO₄ and treated with HNO₃ at 0–5°C. The mixture is stirred for 1 hour, poured onto ice, and neutralized with NaOH to precipitate para-nitroacetanilide. Recrystallization from ethanol yields the pure nitro compound.
Key Data :
Transition Metal-Catalyzed Nitration
Alternative methods employ tert-butyl nitrite (t-BuONO) and Cu(II) catalysts for regioselective nitration under milder conditions.
Procedure :
A pressure-resistant tube charged with N-(p-tolyl)ethyl carbamate (0.10 mmol), CuSO₄ (0.01 mmol), and t-BuONO (0.60 mmol) in 1,4-dioxane is heated to 90°C for 6 hours under air. The crude product is extracted with ethyl acetate, washed, dried, and purified via column chromatography.
Key Data :
Amide Bond Formation
Carbodiimide-Mediated Coupling
The dipeptide-like backbone of the target compound is assembled using carbodiimide reagents such as EDCl or DCC with HOBt.
Procedure :
A solution of Boc-protected β-alanine (1.0 eq), HOBt (1.1 eq), and EDCl (1.1 eq) in DMF is stirred at 0°C for 30 minutes. 4-Nitroaniline (1.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via chromatography.
Key Data :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction enables efficient amide bond formation.
Procedure :
A mixture of Boc-protected amine (1.0 eq), Ph₃P (1.2 eq), and DIAD (1.2 eq) in THF is treated with the carboxylic acid derivative (1.0 eq) at 0°C. The reaction is warmed to room temperature, stirred for 12 hours, and concentrated. Purification by flash chromatography yields the coupled product.
Key Data :
Deprotection and Final Assembly
Acidic Deprotection of Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions to unmask the primary amine.
Procedure :
The Boc-protected intermediate is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA, 2.0 eq) at 0°C. After stirring for 2 hours, the solvent is evaporated, and the residue is neutralized with NaHCO₃ to yield the free amine.
Key Data :
Final Coupling and Purification
The deprotected amine is coupled with a second Boc-protected β-alanine derivative using EDCl/HOBt, followed by global deprotection to yield the target compound.
Procedure :
The free amine (1.0 eq) is coupled with Boc-β-alanine (1.1 eq) using EDCl/HOBt in DMF. After purification, the Boc groups are removed with TFA, and the product is recrystallized from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Final Yield | 50–60% |
| Purity | >95% (HPLC) |
Optimization Challenges and Solutions
Chemical Reactions Analysis
tert-Butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes, leading to inhibition of their activity. The carbamate group can form covalent bonds with amino acid residues in proteins, resulting in modification of their function .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Differences :
Analogs with Heterocyclic Moieties
Key Differences :
- The indole-containing compound () leverages aromatic stacking for enzyme inhibition, while the tetrahydropyran analog () enhances aqueous solubility. The target compound’s nitroanilino group may offer distinct electronic effects compared to these heterocycles .
Key Insights :
- Low yields in highlight difficulties in introducing methoxy(methyl)amino groups, whereas enantioselective synthesis () demonstrates robust methods for chiral centers. The nitroanilino group in the target may require careful handling to avoid side reactions .
Biological Activity
tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate, also known as N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide, is a complex organic compound with potential biological applications. The presence of various functional groups, including nitro, amide, and carbamate, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C29H39N5O7, with a molecular weight of 569.6 g/mol. The compound features a tert-butyl group, which influences its solubility and stability in biological systems.
| Property | Value |
|---|---|
| CAS Number | 75935-65-8 |
| Molecular Formula | C29H39N5O7 |
| Molecular Weight | 569.6 g/mol |
| IUPAC Name | tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can be reduced to form reactive intermediates that may interact with proteins and enzymes, potentially altering their functions. The amide and carbamate groups can engage in hydrogen bonding and other non-covalent interactions, influencing the activity of target biomolecules.
Biological Activity Studies
Research has indicated that compounds similar to tert-butyl N-[1-[...]] exhibit significant biological activities, including:
Antitumor Activity:
Studies have shown that related compounds can enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux mechanisms in cancer cells. For instance, certain derivatives have been reported to increase intracellular concentrations of drugs like paclitaxel in resistant cell lines .
Enzyme Modulation:
This compound and its analogs have been investigated for their effects on ATPase activity in P-glycoprotein (P-gp), a key player in drug transport across cell membranes. Stimulation of ATPase activity suggests a potential role as a substrate for P-gp modulators .
Case Studies
Several studies have explored the biological implications of compounds related to tert-butyl N-[1-[...]]. Notably:
-
P-glycoprotein Interaction:
A study demonstrated that certain derivatives stimulated ATPase activity in P-gp at varying concentrations (0.05 μM to 2.5 μM), indicating their potential as substrates or inhibitors . -
Anticancer Efficacy:
In vitro assays revealed that specific modifications to the chemical structure could enhance the compound's ability to reverse drug resistance in cancer cells, leading to reduced tumor volume in animal models .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves sequential coupling reactions to assemble the carbamate and nitroanilino moieties. Key steps include Boc-protection of amines, coupling using reagents like HATU or DCC, and deprotection under acidic conditions. Critical parameters include:
- Temperature control (0–25°C for coupling steps to prevent side reactions) .
- Solvent choice (polar aprotic solvents like DMF or dichloromethane enhance reactivity) .
- Reaction time (extended times for nitro group stabilization, up to 24 hours) . Yields often range from 70–90% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy (¹H/¹³C for confirming backbone structure and functional groups) .
- HPLC (reverse-phase C18 columns with UV detection at 254 nm for purity >95%) .
- LC-MS (ESI+ mode to verify molecular ion peaks and detect impurities) .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a key intermediate in synthesizing protease inhibitors and kinase-targeted therapies. The nitroanilino group enables hydrogen bonding with enzyme active sites, while the carbamate enhances metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and LC-MS data during characterization?
Discrepancies often arise from residual solvents, deuterated solvent adducts, or tautomerism. Strategies include:
- Purification optimization : Use preparative HPLC to isolate isomers or hydrate forms .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers .
- High-resolution MS : Confirm molecular formulas to rule out isotopic interference .
Q. What strategies stabilize the nitroanilino group during synthesis to prevent decomposition?
- Low-temperature reactions (maintain ≤20°C during nitro group introduction) .
- Inert atmosphere (argon/nitrogen to prevent oxidation) .
- pH control (neutral to slightly acidic conditions minimize nitro reduction) .
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
- Substituent variation : Replace the tert-butyl group with cyclopropyl or benzyl to assess steric effects .
- Functional group swaps : Substitute nitroanilino with cyano or sulfonamide to test electronic impacts .
- In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .
Q. How can coupling reaction yields be improved for derivatives of this compound?
- Catalyst optimization : Use DMAP or HOAt to enhance coupling efficiency .
- Stoichiometric adjustments : 1.2–1.5 equivalents of activating agents (e.g., EDC·HCl) .
- Solvent drying : Pre-dry solvents over molecular sieves to prevent hydrolysis .
Q. What computational methods predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
